molecular formula C16H24N2O5S2 B2876748 N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide CAS No. 1797692-53-5

N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide

Cat. No. B2876748
CAS RN: 1797692-53-5
M. Wt: 388.5
InChI Key: GQUREEGFEUJXDV-UHFFFAOYSA-N
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Description

Azetidinones are four-membered cyclic amides, also known as β-lactams . They are an important class of compounds in organic and medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .


Synthesis Analysis

Azetidinones can be synthesized through various methods. One such method involves the use of catalytic amounts of molecular iodine under microwave irradiation . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 .


Chemical Reactions Analysis

Azetidinones can participate in a variety of chemical reactions. For instance, they can undergo reactions with chloroacetochloride and dichloroacetochloride in the presence of trimethylamine in DMF solvent under reflux and stirring to yield new derivatives .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

This compound serves as a chemically differentiated building block for organic synthesis. It is particularly valuable in the preparation of drug candidates that contain hindered amine motifs . Hindered amines are a class of compounds known for their steric bulk near the nitrogen atom, which can influence the pharmacokinetic properties of drugs.

Synthesis of β-Lactam Antibiotics

The azetidinone ring found in the compound is a crucial structural feature in the synthesis of β-lactam antibiotics . These antibiotics, which include penicillins and cephalosporins, are widely used to treat bacterial infections. The compound could be used to synthesize novel β-lactam antibiotics with potentially improved efficacy or reduced resistance.

Mechanism of Action

The mechanism of action of azetidinones often depends on their specific structure and the type of biological activity they exhibit. For example, β-lactam antibiotics, which include azetidinones, work by inhibiting the synthesis of bacterial cell walls .

Future Directions

Research into azetidinones is ongoing, with scientists continually developing new synthesis methods and exploring their potential uses in medicine and other fields . Given their wide range of biological activities, azetidinones are likely to remain an important area of study in the future.

properties

IUPAC Name

3-methyl-N-[2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c1-12(2)11-24(20,21)15-9-18(10-15)16(19)8-17-25(22,23)14-6-4-5-13(3)7-14/h4-7,12,15,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUREEGFEUJXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide

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